5-isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide

Medicinal Chemistry Chemical Probe Design Structure-Activity Relationship

5-Isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide is a synthetic small-molecule sulfonamide (C18H30N2O4S, MW 370.51). It features a tetrasubstituted benzene core with isopropyl, methoxy, and methyl groups, linked via a propyl spacer to a morpholine ring.

Molecular Formula C18H30N2O4S
Molecular Weight 370.51
CAS No. 332389-08-9
Cat. No. B2504805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide
CAS332389-08-9
Molecular FormulaC18H30N2O4S
Molecular Weight370.51
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCCN2CCOCC2)OC
InChIInChI=1S/C18H30N2O4S/c1-14(2)16-13-18(17(23-4)12-15(16)3)25(21,22)19-6-5-7-20-8-10-24-11-9-20/h12-14,19H,5-11H2,1-4H3
InChIKeyKRFIBORYMRUCLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide (CAS 332389-08-9): Structural and Procurement Baseline


5-Isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide is a synthetic small-molecule sulfonamide (C18H30N2O4S, MW 370.51) . It features a tetrasubstituted benzene core with isopropyl, methoxy, and methyl groups, linked via a propyl spacer to a morpholine ring . This compound belongs to a broader class of benzenesulfonamide derivatives explored in medicinal chemistry for enzyme inhibition, though no specific primary biological data for this exact structure were retrievable from public, verifiable sources at the time of analysis.

Why Generic Substitution Fails for 5-Isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide


In the absence of published target-specific activity data, the rationale against generic substitution rests on well-established medicinal chemistry principles for sulfonamide-based probes. The propylene linker and morpholine terminus critically influence physicochemical and pharmacokinetic properties, including lipophilicity (predicted AlogP), basicity (pKa of morpholine), and molecular flexibility, relative to analogs with ethylene or other spacers . Even among compounds sharing the same benzenesulfonamide core, differences in linker length can alter target engagement, selectivity, and solubility, making direct substitution unreliable without explicit experimental validation.

Quantitative Evidence Guide for 5-Isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide


Linker Length Differentiation: Propylene vs. Ethylene Spacer

The target compound incorporates a propylene (-CH2CH2CH2-) linker between the sulfonamide nitrogen and the morpholine ring, contrasting with the ethylene (-CH2CH2-) linker in the closest cataloged analog WAY-239593 (CAS 409357-43-3) . This results in a molecular weight increase of 14.03 Da (370.51 vs. 356.48) and alters the predicted AlogP from 2.231 (ethylene) to a higher value for the propylene analog, though experimental values are not publicly available . The extended linker can modulate the distance between the morpholine moiety and the sulfonamide pharmacophore, which is critical for target binding geometry.

Medicinal Chemistry Chemical Probe Design Structure-Activity Relationship

Morpholine-Containing Side Chain vs. Unsubstituted Parent Sulfonamide

Compared to the parent 5-isopropyl-2-methoxy-4-methylbenzenesulfonamide core (MW 243.32, CAS 1206126-20-6) [1], the target compound adds a morpholinopropyl side chain, increasing molecular weight by 127.19 Da and introducing a basic nitrogen center. This modification is expected to improve aqueous solubility at lower pH and alter permeability profile, though specific solubility or permeability data for the target compound are not publicly reported.

Solubility Modulation Drug-likeness Fragment-based Design

Morpholine vs. Imidazole Side Chain: Hydrogen Bonding Capacity

An alternative analog replaces the morpholine ring with an imidazole group (N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide) [1]. Morpholine acts as a hydrogen bond acceptor (HBA count: 5 for the target compound), while imidazole can serve as both H-bond donor and acceptor. This difference in hydrogen bonding capacity can drive divergent target selectivity profiles, yet no comparative binding data exist for either compound.

Target Engagement Ligand Efficiency Probe Selectivity

Application Scenarios for 5-Isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide


Chemical Probe Development in Kinase or Carbonic Anhydrase Research

Based on the established activity of structurally related benzenesulfonamide-morpholine hybrids as PI3K and carbonic anhydrase inhibitors [1], this compound may serve as a starting scaffold for medicinal chemistry optimization. Its longer propylene linker could be exploited to explore binding pocket tolerance, though researchers must independently validate target engagement and selectivity before procurement.

Building Block for Diversity-Oriented Synthesis

With its free sulfonamide NH and morpholine group, the compound can function as a synthetic intermediate for further derivatization, such as alkylation, acylation, or metal complexation . The propylene linker provides spatial separation between reactive sites, a feature not present in shorter-linked analogs.

Analytical Reference or Internal Standard

The compound's distinct molecular weight (370.51) and unique InChI Key (KRFIBORYMRUCLM-UHFFFAOYSA-N) make it suitable as an analytical reference standard in LC-MS or GC-MS workflows, provided purity is batch-certified by the supplier.

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